1-Butoxy-3-butylsulfonylpropan-2-ol
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Overview
Description
1-Butoxy-3-butylsulfonylpropan-2-ol is an organic compound with the molecular formula C11H24O4S. This compound is characterized by the presence of a butoxy group, a butylsulfonyl group, and a propanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-butylsulfonylpropan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3-butylsulfonylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or butylsulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various alkylated derivatives
Scientific Research Applications
1-Butoxy-3-butylsulfonylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-butylsulfonylpropan-2-ol involves its ability to adsorb onto surfaces and form a protective film. This property is particularly useful in its application as a corrosion inhibitor. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic surfaces, providing a barrier against corrosive agents .
Comparison with Similar Compounds
Similar Compounds
1-Butoxypropan-2-ol: Similar in structure but lacks the butylsulfonyl group.
1-Butoxy-3-(tert-butylamino)propan-2-ol: Contains a tert-butylamino group instead of a butylsulfonyl group.
Uniqueness
1-Butoxy-3-butylsulfonylpropan-2-ol is unique due to the presence of both butoxy and butylsulfonyl groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, including its use as a surfactant, corrosion inhibitor, and reagent in organic synthesis .
Properties
IUPAC Name |
1-butoxy-3-butylsulfonylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4S/c1-3-5-7-15-9-11(12)10-16(13,14)8-6-4-2/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKOXHOYHJRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CS(=O)(=O)CCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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